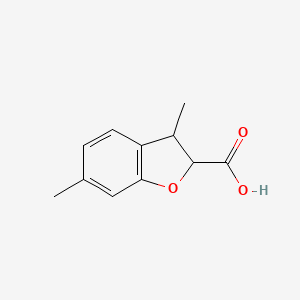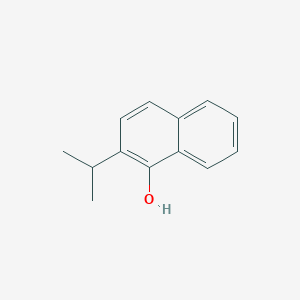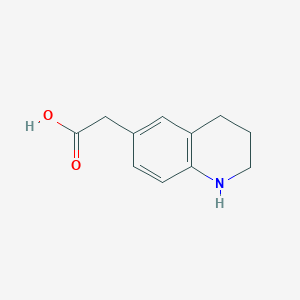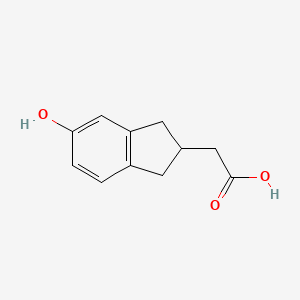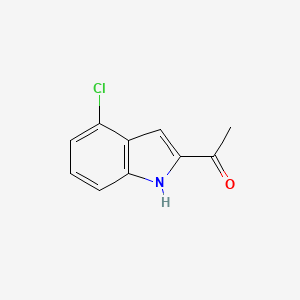
1-(1-Methyl-1h-indol-6-yl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-1h-indol-6-yl)cyclopropan-1-amine is a compound that belongs to the indole family, which is known for its wide range of biological activities. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse pharmacological properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . The resulting indole derivative can then be further modified to introduce the cyclopropan-1-amine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can also enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Methyl-1h-indol-6-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the C-3 position of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are frequently employed.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
1-(1-Methyl-1h-indol-6-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to cell signaling and receptor binding due to its structural similarity to natural indole compounds.
Mécanisme D'action
The mechanism of action of 1-(1-Methyl-1h-indol-6-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors, influencing cell signaling pathways. For example, it may interact with serotonin receptors, affecting neurotransmission and mood regulation . Additionally, the compound can inhibit certain enzymes, leading to therapeutic effects in conditions like cancer and inflammation .
Comparaison Avec Des Composés Similaires
- 1-(1H-indol-3-yl)methylcyclopropan-1-amine
- 1-Methyl-1H-indol-2-ylboronic acid
- N-((1-methyl-1H-indol-3-yl)methyl) derivatives
Uniqueness: 1-(1-Methyl-1h-indol-6-yl)cyclopropan-1-amine is unique due to its specific substitution pattern on the indole ring, which can result in distinct biological activities compared to other indole derivatives. Its cyclopropan-1-amine moiety also contributes to its unique chemical properties and reactivity .
Propriétés
Formule moléculaire |
C12H14N2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
1-(1-methylindol-6-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H14N2/c1-14-7-4-9-2-3-10(8-11(9)14)12(13)5-6-12/h2-4,7-8H,5-6,13H2,1H3 |
Clé InChI |
SISFSZJQFZOPLX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1C=C(C=C2)C3(CC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904761.png)
![2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol](/img/structure/B11904766.png)
![1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol](/img/structure/B11904782.png)



